molecular formula C13H12N4S B12999486 1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol

Cat. No.: B12999486
M. Wt: 256.33 g/mol
InChI Key: OIJPFGYSWVDRTG-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core fused with a thiol group and a 3,5-dimethylphenyl substituent. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study.

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-amino-1-phenyl-1H-pyrazole derivatives with appropriate reagents to form the pyrazolo[3,4-d]pyrimidine core . The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: Reduction reactions can target the pyrazolo[3,4-d]pyrimidine core or the phenyl substituent, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the compound, facilitated by the presence of the thiol and phenyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in studying reaction mechanisms and pathways.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a lead compound for developing new therapeutic agents targeting specific enzymes or receptors.

    Industry: It is used in the development of novel materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with active site residues, modulating the activity of the target protein. Additionally, the pyrazolo[3,4-d]pyrimidine core can engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as those with different substituents on the phenyl ring or variations in the functional groups attached to the core structure . Similar compounds include:

  • 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile
  • 1-phenyl-1’,7’-dihydrospiro[indole-3,6’-pyrazolo[3,4-d]pyrimidine]-2(1H)-ones These compounds share the pyrazolo[3,4-d]pyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substituent pattern, which imparts distinct reactivity and potential applications.

Properties

Molecular Formula

C13H12N4S

Molecular Weight

256.33 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-7H-pyrazolo[3,4-d]pyrimidine-4-thione

InChI

InChI=1S/C13H12N4S/c1-8-3-9(2)5-10(4-8)17-12-11(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18)

InChI Key

OIJPFGYSWVDRTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2C3=C(C=N2)C(=S)N=CN3)C

Origin of Product

United States

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